molecular formula C20H26ClN5O3S B2901272 N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189949-89-0

N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2901272
CAS No.: 1189949-89-0
M. Wt: 451.97
InChI Key: CXYRYAYSSOSBMA-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzothiazole ring, a pyrazole ring, and a morpholine moiety. It is primarily studied for its potential therapeutic applications, particularly in the treatment of inflammatory conditions and other diseases.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken while handling it. The exact toxicity profile is not available, but it’s important to use personal protective equipment and follow standard safety protocols when handling this compound .

Future Directions

Future research could focus on exploring the biological activity of this compound. Given the presence of functional groups common in active pharmaceutical ingredients, it could be interesting to study its potential uses in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with methoxybenzoic acid under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with an appropriate diketone.

    Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Morpholine Moiety: The morpholine moiety is introduced by reacting the intermediate compound with 3-chloropropylmorpholine under basic conditions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the methoxy group on the benzothiazole ring and the morpholine moiety distinguishes it from other similar compounds, potentially contributing to its unique biological activities and therapeutic potential.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S.ClH/c1-23-17(6-7-21-23)19(26)25(9-3-8-24-10-12-28-13-11-24)20-22-16-14-15(27-2)4-5-18(16)29-20;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYRYAYSSOSBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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